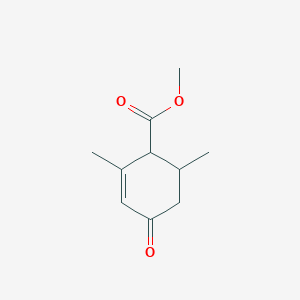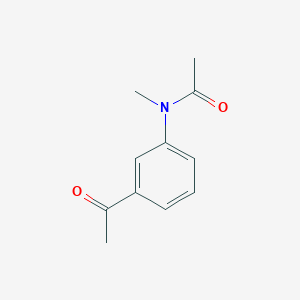
2-(Methylthio)ethyl acetate
Overview
Description
2-(Methylthio)ethyl acetate is a chemical compound with the molecular formula C5H10O2S . It has an average mass of 134.197 Da and a mono-isotopic mass of 134.040146 Da . It is an important sulfur-containing aroma compound that has been isolated from melons (Cucumis melo L.) .
Molecular Structure Analysis
The molecular structure of 2-(Methylthio)ethyl acetate consists of 5 carbon atoms, 10 hydrogen atoms, 2 oxygen atoms, and 1 sulfur atom . The structure can be represented as a 2D Mol file or a computed 3D SD file .
Physical And Chemical Properties Analysis
2-(Methylthio)ethyl acetate has a density of 1.0±0.1 g/cm3, a boiling point of 182.8±23.0 °C at 760 mmHg, and a vapor pressure of 0.8±0.3 mmHg at 25°C . It has an enthalpy of vaporization of 41.9±3.0 kJ/mol and a flash point of 73.7±10.6 °C . The index of refraction is 1.457, and it has a molar refractivity of 35.0±0.3 cm3 .
Scientific Research Applications
Chemical Analysis
2-(Methylthio)ethyl acetate is often used as an internal standard during the analytical determination of volatile sulfur compounds . Its unique properties make it a suitable reference compound in chromatographic analyses.
Food Flavoring
This compound is used as a food flavor . Its unique aroma can enhance the sensory experience of certain foods, contributing to the overall flavor profile.
Research on Aroma Compounds
2-(Methylthio)ethyl acetate is an important sulfur-containing aroma compound isolated from melon Cucumis melo L . It can be used in research to understand the contribution of sulfur-containing compounds to the aroma of various fruits.
Wine Industry
In the wine industry, 2-(Methylthio)ethyl acetate can be used to analyze the volatile sulfur compounds in port wines . This can help in quality control and the development of new wine varieties.
Safety and Hazards
2-(Methylthio)ethyl acetate is a flammable liquid and vapor that can cause skin irritation and serious eye irritation . It may also cause drowsiness or dizziness . Safety measures include washing face, hands, and any exposed skin thoroughly after handling, wearing protective gloves/clothing/eye protection/face protection, and avoiding breathing dust/fume/gas/mist/vapors/spray . It should be used only outdoors or in a well-ventilated area and kept away from heat/sparks/open flames/hot surfaces .
Mechanism of Action
Target of Action
2-(Methylthio)ethyl acetate is a sulfur-containing compound . It is primarily used as a flavoring agent , and its primary targets are the olfactory receptors in the nose that detect smell. These receptors play a crucial role in the perception of taste and flavor .
Result of Action
The primary result of the action of 2-(Methylthio)ethyl acetate is the perception of a specific smell. This is a result of the compound’s interaction with olfactory receptors and the subsequent signal transduction pathway that leads to the generation of a nerve impulse .
properties
IUPAC Name |
2-methylsulfanylethyl acetate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H10O2S/c1-5(6)7-3-4-8-2/h3-4H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CQIKBSVHIBIPGY-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)OCCSC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H10O2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID601009988 | |
| Record name | 2-(Methylthio)ethanol, 1-acetate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID601009988 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
134.20 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Clear colourless liquid; Sweet rancid meat-like aroma | |
| Record name | 2-(Methylthio)ethyl acetate | |
| Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |
| URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/1891/ | |
| Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |
| Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |
Solubility |
Practically insoluble or insoluble in water, Soluble (in ethanol) | |
| Record name | 2-(Methylthio)ethyl acetate | |
| Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |
| URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/1891/ | |
| Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |
| Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |
Density |
1.056-1.076 (20°) | |
| Record name | 2-(Methylthio)ethyl acetate | |
| Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |
| URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/1891/ | |
| Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |
| Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |
Product Name |
2-(Methylthio)ethyl acetate | |
CAS RN |
5862-47-5 | |
| Record name | 2-(Methylthio)ethyl acetate | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0005862475 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 2-(Methylthio)ethanol, 1-acetate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID601009988 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2-(METHYLTHIO)ETHYL ACETATE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/209Q6G4O2H | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: What is the role of 2-(Methylthio)ethyl acetate in the aroma of 'Miyabi' melons?
A1: While 2-(Methylthio)ethyl acetate is present at a relatively high concentration in 'Miyabi' melons [, ], sniffing panels were unable to perceive its odor []. This suggests that while detectable through analytical methods, it may not significantly contribute to the overall perceived aroma of this specific melon cultivar. Other sulfur-containing compounds like 3-(methylthio)propyl acetate and ethyl (methylthio) acetate were found to be more important for the melon's grassy aroma [].
Q2: How were the volatile compounds, including 2-(Methylthio)ethyl acetate, extracted and analyzed in the 'Miyabi' melons?
A2: Researchers compared three different extraction methods: Porapak Q column concentration method (PQM), direct headspace sampling method (DHSM), and simultaneous distillation extraction method (SDEM) []. They found that PQM was superior in extracting a wider range of volatile compounds, including 2-(Methylthio)ethyl acetate, without degrading the melon's aroma []. The extracted compounds were then identified and quantified using GC-MS and compared to known standards [, ].
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.






![2-[2-({[(2-chloro-6-fluorobenzyl)oxy]imino}methyl)-1H-pyrrol-1-yl]-4-methoxynicotinonitrile](/img/structure/B1365666.png)
![3-{1-nitro-2-[4-(trifluoromethoxy)anilino]vinyl}-2-benzofuran-1(3H)-one](/img/structure/B1365667.png)








